Methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate is a chemical compound that belongs to the class of benzoxathiepine derivatives This compound is characterized by its unique structure, which includes a benzoxathiepine ring system with a carboxylate group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzoxathiepine precursor with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-3-carboxylate
Uniqueness
Methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate is unique due to its benzoxathiepine ring system and the presence of the dioxo group.
Properties
Molecular Formula |
C11H12O5S |
---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
methyl 1,1-dioxo-3,5-dihydro-2H-4,1λ6-benzoxathiepine-8-carboxylate |
InChI |
InChI=1S/C11H12O5S/c1-15-11(12)8-2-3-9-7-16-4-5-17(13,14)10(9)6-8/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
XPBVCTGTQRZXBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(COCCS2(=O)=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.